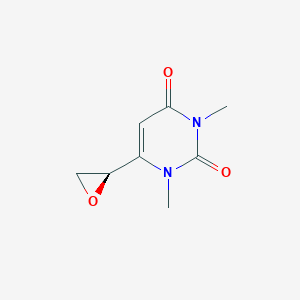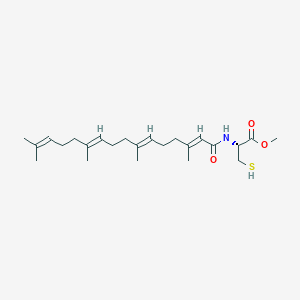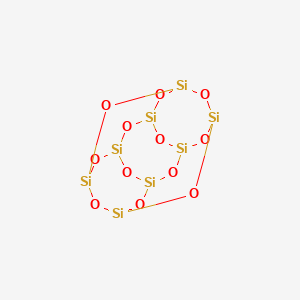![molecular formula C16H17N3O3S B238442 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can modulate the activity of various signaling pathways, leading to its therapeutic effects.
生化学的および生理学的効果
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may have off-target effects that need to be carefully evaluated in future studies.
将来の方向性
There are several potential future directions for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide research. One area of interest is the development of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide-based therapeutics for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential off-target effects. Finally, the development of novel synthetic methods for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a promising compound that has shown potential therapeutic applications in various scientific research areas. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological effects of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential as a therapeutic agent.
合成法
The synthesis of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction between 3,5-dimethoxybenzoic acid and 3-methyl-2-pyridinecarbonyl chloride in the presence of triethylamine and thioamide. The resulting compound is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in high yield and purity.
科学的研究の応用
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been studied for its potential as an anti-inflammatory agent.
特性
製品名 |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC名 |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-4-6-17-14(10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
InChIキー |
DQVDTPILPLKPSV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
正規SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
